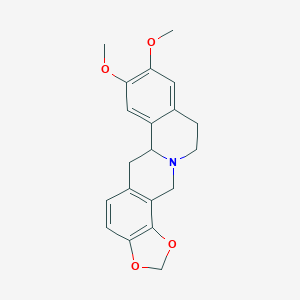

Tetrahydroepiberberine

Descripción general

Descripción

La tetrahidroepiberberina es un alcaloide isoquinolínico aislado de la planta Corydalis impatiens. Este compuesto ha llamado la atención debido a sus diversas actividades biológicas, incluidas las propiedades antifúngicas y la inhibición selectiva contra el virus parainfluenza-3 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la tetrahidroepiberberina típicamente involucra la reducción de la berberina o sus derivados. Un método común incluye la hidrogenación catalítica de la berberina en presencia de un catalizador de paladio bajo gas hidrógeno. Las condiciones de reacción a menudo implican un solvente como etanol o metanol, y el proceso se lleva a cabo a temperatura ambiente o ligeramente elevada .

Métodos de producción industrial

La producción industrial de tetrahidroepiberberina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de hidrogenación de alta presión y sistemas de flujo continuo para garantizar una producción eficiente y constante. La pureza del producto final generalmente se asegura mediante técnicas de cristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La tetrahidroepiberberina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir la tetrahidroepiberberina de nuevo a berberina u otros derivados oxidados.

Reducción: Una reducción adicional puede conducir a la formación de derivados dihidro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de tetrahidroepiberberina, así como compuestos isoquinolínicos sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

THPB exhibits a range of pharmacological properties that make it a subject of interest in various therapeutic areas:

- Antidiabetic Effects : Research indicates that THPB can significantly lower blood glucose levels and improve insulin sensitivity. In diabetic rat models, THPB administration resulted in enhanced glucose metabolism and reduced hyperglycemia, suggesting its potential as a therapeutic agent for diabetes management .

- Neuroprotective Effects : Studies have shown that THPB may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival .

- Anti-inflammatory Properties : THPB has been observed to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. Its mechanism involves the suppression of nuclear factor kappa B (NF-κB) activation .

Clinical Applications

The clinical implications of THPB are being explored in various medical conditions:

- Cardiovascular Health : Preliminary studies suggest that THPB may improve endothelial function and reduce oxidative stress in cardiovascular diseases. These effects could lead to better outcomes in patients with hypertension and atherosclerosis .

- Cancer Therapy : Emerging evidence points towards the anticancer potential of THPB. It has been reported to induce apoptosis in cancer cells while sparing normal cells, making it a candidate for adjuvant cancer therapy .

Mechanistic Insights

Understanding the mechanisms through which THPB exerts its effects is crucial for its application in therapy:

- Molecular Pathways : THPB interacts with various molecular targets, including AMPK (AMP-activated protein kinase) and SIRT1 (Sirtuin 1), which are involved in metabolic regulation and cellular longevity. This interaction enhances mitochondrial function and promotes energy metabolism .

- Synergistic Effects with Other Compounds : Research indicates that combining THPB with other herbal extracts may enhance its therapeutic effects. For instance, when used alongside traditional Chinese medicine formulations, THPB has shown improved efficacy in treating complex conditions such as metabolic syndrome .

Data Tables

The following table summarizes key findings related to the pharmacological effects of Tetrahydroepiberberine:

Case Studies

Several case studies highlight the practical applications of THPB:

- Case Study 1 : In a clinical trial involving diabetic patients, administration of THPB resulted in a significant reduction in HbA1c levels over 12 weeks compared to placebo groups. The study concluded that THPB could be a viable adjunct therapy for diabetes management .

- Case Study 2 : A study focusing on neurodegenerative diseases demonstrated that patients receiving THPB showed improved cognitive function and reduced markers of neuroinflammation after six months of treatment .

Mecanismo De Acción

El mecanismo por el cual la tetrahidroepiberberina ejerce sus efectos involucra la inhibición de enzimas y vías clave en células fúngicas y virales. Por ejemplo, su actividad antifúngica se atribuye a la disrupción de la integridad de la membrana celular en Candida albicans. La actividad antiviral contra el virus parainfluenza-3 involucra la inhibición de la replicación viral y la prevención de la entrada del virus en las células huésped .

Comparación Con Compuestos Similares

Compuestos similares

Tetrahidroberberina: Otro alcaloide isoquinolínico con actividades biológicas similares, incluido el antagonismo del receptor de dopamina y la mejora de la motilidad gastrointestinal.

Singularidad

La tetrahidroepiberberina es única debido a su inhibición selectiva del virus parainfluenza-3, que no se observa comúnmente en otros alcaloides isoquinolínicos. Además, su actividad antifúngica contra Candida albicans a bajas concentraciones destaca su potencial como un potente agente antifúngico .

Actividad Biológica

Tetrahydroepiberberine (THPB) is a protoberberine alkaloid derived from various plants, including Corydalis cava and Paeonia lactiflora. This compound has garnered attention for its diverse biological activities, including antifungal, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of THPB, supported by research findings and case studies.

This compound is characterized by its molecular formula and a molecular weight of 354.4 g/mol. It can be synthesized through various methods, including catalytic reduction of berberine derivatives. The following table summarizes key data related to THPB:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.4 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 130-132 °C |

Antifungal Activity

THPB demonstrates significant antifungal properties, particularly against Candida albicans. Studies indicate that THPB exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against this pathogen, highlighting its potential as a therapeutic agent for fungal infections .

Neuroprotective Effects

Research has shown that THPB has neuroprotective effects, particularly in models of neurodegenerative diseases. A study reported that THPB enhances the viability of neuronal cells subjected to oxidative stress, likely through the modulation of reactive oxygen species (ROS) and apoptosis pathways .

GABA Receptor Modulation

THPB has been investigated for its interaction with GABA receptors. A study indicated that protoberberine alkaloids, including THPB, positively influence the GABA_A receptor binding site, which may contribute to their anxiolytic effects . This interaction suggests potential applications in treating anxiety disorders.

Case Studies and Clinical Research

- Diabetes Management : A clinical study evaluated the effects of THPB on osteoblast pyroptosis in diabetic patients. The results indicated that THPB administration significantly reduced inflammatory markers and improved bone health, suggesting its role in managing diabetes-related complications .

- Antiviral Activity : THPB was tested for its inhibitory effects on the PI-3 virus in insect models. The compound showed selective inhibition, indicating potential applications in agricultural pest control.

The biological activities of THPB are attributed to several mechanisms:

- Antioxidant Properties : THPB enhances cellular antioxidant defenses, reducing oxidative stress in neuronal cells.

- GABAergic Modulation : By interacting with GABA_A receptors, THPB may enhance inhibitory neurotransmission, contributing to its anxiolytic effects.

- Antifungal Mechanism : The exact mechanism by which THPB inhibits C. albicans is still under investigation but may involve disruption of fungal cell wall integrity.

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEHVAXMSWXKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959635 | |

| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38853-67-7 | |

| Record name | (±)-Sinactine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tetrahydroepiberberine and where is it found?

A1: this compound, also known as Sinactine, is a protoberberine-type alkaloid. It's primarily found in the roots of the plant Sinomenium acutum, a traditional Chinese medicinal herb. [, ]

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C20H21NO4. Its structure consists of four rings: a benzene ring with attached hydroxyl and methoxyl groups, two piperidine rings adopting half-chair conformations, and an N-methyl tetrahydrofuran ring. [, ]

Q3: Are there any analytical methods available to quantify this compound in plant material?

A3: Yes, researchers have successfully developed and validated High-Performance Liquid Chromatography (HPLC) methods for simultaneous quantification of various isoquinoline alkaloids, including this compound, in plants like Corydalis impatiens and Sinomenium acutum. [, ]

Q4: Has the fluorescence of this compound been studied?

A4: Yes, studies on the fluorescence spectra of berberine series alkaloids, including this compound, have been conducted. Notably, this compound exhibits a unique fluorescence spectrum with two wavy bands, unlike the single-peak spectra observed in most other alkaloids of this series. []

Q5: Is there any structural information available for this compound?

A5: The crystal structure of this compound has been determined using X-ray diffraction analysis. This data provides detailed information about the molecule's three-dimensional conformation and bond lengths, contributing to the understanding of its interactions and properties. []

Q6: Beyond Sinomenium acutum, are there other plant sources for this compound?

A6: Yes, this compound has also been identified in Corydalis impatiens, further highlighting its presence in different plant species utilized in traditional medicine. []

Q7: What is the historical context of this compound research?

A7: Early research, dating back to at least the mid-20th century, focused on elucidating the chemical structure and synthesis of this compound, showcasing a continued interest in understanding its properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.